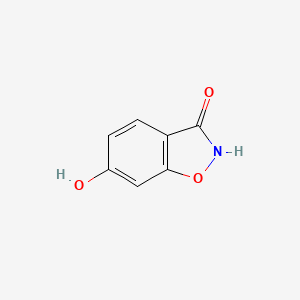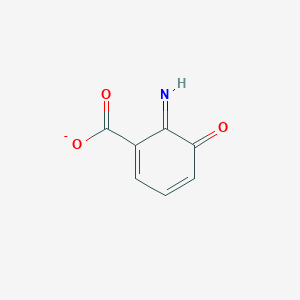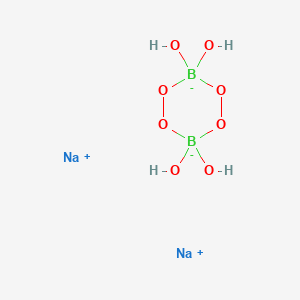
6-ヒドロキシ-3-オキソ-1,2-ベンゾイソキサゾリン
概要
説明
6-Hydroxy-3-oxo-1,2-benzisoxazolin is a chemical compound belonging to the class of benzisoxazoles. It is known for its unique structure, which includes a benzene ring fused with an isoxazole ring.
科学的研究の応用
6-Hydroxy-3-oxo-1,2-benzisoxazolin has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research has explored its potential as an anticancer and anti-inflammatory agent.
Industry: It is used in the production of dyes, sanitizers, and corrosion inhibitors.
作用機序
Target of Action
The primary targets of 6-Hydroxy-3-oxo-1,2-benzisoxazolin, also known as 3,6-dihydroxyindoxazene, are Gram-negative bacteria . This compound is part of a group of antibiotics produced by Chromobacterium violaceum , a bacterium that inhabits soil and water and is widely found in the tropical and subtropical regions of the world .
Mode of Action
The mode of action of 6-Hydroxy-3-oxo-1,2-benzisoxazolin involves the formation of oximes . In these reactions, the nitrogen acts as the nucleophile instead of the oxygen . The oxygen does act as a nucleophile in competition with nitrogen, but it’s a dead-end process . Reaction with oxygen gives the reversible formation of a hemiketal . Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The biochemical pathways affected by 6-Hydroxy-3-oxo-1,2-benzisoxazolin involve the cyclization of aldehyde or ketone oxime derivatives containing a 2-hydroxyphenyl fragment. This process is part of the synthesis of 1,2-benzisoxazoles.
Result of Action
The result of the action of 6-Hydroxy-3-oxo-1,2-benzisoxazolin is the inhibition of Gram-negative bacteria . This compound is part of a group of antibiotics produced by Chromobacterium violaceum , which are active against amoebae, trypanosomes, and Gram-positive and Gram-negative bacteria .
Action Environment
The action of 6-Hydroxy-3-oxo-1,2-benzisoxazolin is influenced by environmental factors. The production of this antibiotic is controlled by a quorum sensing system . This is a cell-to-cell communication system used by bacteria to control gene expression by signal molecules where the bacteria are able to produce an antibiotic after reaching a certain level of cell-population density or quorum level . This suggests that the action, efficacy, and stability of 6-Hydroxy-3-oxo-1,2-benzisoxazolin could be influenced by the density of the bacterial population in its environment.
生化学分析
Biochemical Properties
6-Hydroxy-3-oxo-1,2-benzisoxazolin plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyl-transferase . These interactions are essential for its biological activity, as they influence the compound’s ability to inhibit or activate specific biochemical pathways. The nature of these interactions often involves binding to the active sites of enzymes, leading to changes in their activity and, consequently, the biochemical pathways they regulate.
Cellular Effects
The effects of 6-Hydroxy-3-oxo-1,2-benzisoxazolin on cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 6-Hydroxy-3-oxo-1,2-benzisoxazolin can alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites . Additionally, it has been shown to affect cell signaling pathways, which can result in altered cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 6-Hydroxy-3-oxo-1,2-benzisoxazolin exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, 6-Hydroxy-3-oxo-1,2-benzisoxazolin can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Hydroxy-3-oxo-1,2-benzisoxazolin can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Hydroxy-3-oxo-1,2-benzisoxazolin can degrade over time, leading to a decrease in its biological activity . The compound’s initial effects on cellular processes can be significant, with long-term exposure potentially leading to changes in cellular function and metabolism.
Dosage Effects in Animal Models
The effects of 6-Hydroxy-3-oxo-1,2-benzisoxazolin vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as antibacterial or anticancer activity . At higher doses, toxic or adverse effects may be observed, including damage to cellular structures or disruption of metabolic pathways. These threshold effects are essential for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
6-Hydroxy-3-oxo-1,2-benzisoxazolin is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. For example, this compound can influence the metabolic flux of specific pathways by altering the activity of key enzymes . Additionally, 6-Hydroxy-3-oxo-1,2-benzisoxazolin can affect metabolite levels, leading to changes in the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of 6-Hydroxy-3-oxo-1,2-benzisoxazolin within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of 6-Hydroxy-3-oxo-1,2-benzisoxazolin within specific cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of 6-Hydroxy-3-oxo-1,2-benzisoxazolin is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 6-Hydroxy-3-oxo-1,2-benzisoxazolin can influence its interactions with other biomolecules and its overall biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-3-oxo-1,2-benzisoxazolin typically involves the cyclization of 2-hydroxyphenyl ketoximes. One common method includes the dehydration of 2-hydroxyphenyl ketoximes using reagents such as thionyl chloride, methanesulfonyl chloride, or toluenesulfonyl chloride in the presence of an organic base . Another approach involves the use of azodicarboxylic acid esters or 5,6-dichloro-2,3-dicyano-1,4-benzoquinone in the presence of triphenylphosphine .
Industrial Production Methods: Industrial production of 6-Hydroxy-3-oxo-1,2-benzisoxazolin may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 6-Hydroxy-3-oxo-1,2-benzisoxazolin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
類似化合物との比較
- 3-Hydroxy-1,2-benzisoxazole
- 1,2-Benzisoxazol-3-one
- Benzo[d]isoxazol-3-ol
Comparison: 6-Hydroxy-3-oxo-1,2-benzisoxazolin is unique due to its specific hydroxyl and oxo functional groups, which confer distinct chemical properties and reactivity.
特性
IUPAC Name |
6-hydroxy-1,2-benzoxazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c9-4-1-2-5-6(3-4)11-8-7(5)10/h1-3,9H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVWKKOEZYADMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)ONC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30235348 | |
| Record name | 6-Hydroxy-3-oxo-1,2-benzisoxazolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30235348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86004-57-1 | |
| Record name | 6-Hydroxy-3-oxo-1,2-benzisoxazolin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086004571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxy-3-oxo-1,2-benzisoxazolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30235348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-hydroxy-2,3-dihydro-1,2-benzoxazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the production of 3,6-dihydroxyindoxazene by Chromobacterium violaceum compare to its other metabolites?
A2: Chromobacterium violaceum is known to produce a range of bioactive compounds, including the well-studied violacein. [] While violacein has broader antibacterial activity, affecting both Gram-positive and Gram-negative bacteria, 3,6-dihydroxyindoxazene's selectivity for Gram-negative bacteria presents a distinct advantage. This difference highlights the diverse metabolic capabilities of C. violaceum and its potential as a source of novel antimicrobial agents. Further investigation into the specific pathways involved in the biosynthesis of these compounds could provide valuable insights for drug discovery efforts.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3aR,9aS)-3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2-one](/img/structure/B1230855.png)
![5-methyl-4-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]-2-phenyl-4H-pyrazol-3-one](/img/structure/B1230856.png)
![7,8-dihydroxy-1-methoxy-3-methyl-10-oxo-3,4-dihydro-1H-pyrano[4,3-b]chromene-9-carboxylic acid](/img/structure/B1230857.png)

![5,6-dichloro-1H-imidazo[4,5-b]pyrazine-2-carboxylic acid](/img/structure/B1230862.png)
![(1S,2S,4R,5R,6R,9S,10R)-5,10-dihydroxy-1,6-dimethyl-12-propan-2-yl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadeca-11,15-diene-7,14-dione](/img/structure/B1230864.png)
![[(3S,4aR,6aR,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] acetate](/img/structure/B1230865.png)
![(2S,3R,5R,10R,13R)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1230866.png)



![(NE)-N-[1-[2-(3,5-diphenylpyrazol-1-yl)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine](/img/structure/B1230872.png)

